Retrocyclin-1 - 724760-19-4

Retrocyclin-1

Catalog Number: EVT-3166687
CAS Number: 724760-19-4
Molecular Formula: C74H128N30O18S6
Molecular Weight: 1918.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Retrocyclin-1 (RC-100), is a synthetic peptide modeled after theta-defensins, a family of cyclic peptides found in Old World monkeys. [, ] While humans possess theta-defensin genes, a premature stop codon prevents their natural production. [, , ] As a result, retrocyclins, synthesized based on these pseudogenes, represent "ancestral" human defensins. [, ] Classified as antimicrobial peptides, retrocyclins demonstrate broad-spectrum activity against various pathogens, particularly HIV-1. [, , , ] Retrocyclins are being investigated for their potential as therapeutic agents against viral infections, especially HIV. [, ]

Future Directions
  • Optimization of Formulation: Further research is needed to develop stable and effective formulations for delivery of retrocyclin-1 as a topical microbicide. []
  • Reactivation of Endogenous Expression: Exploring methods to reactivate the expression of endogenous human theta-defensin genes could provide a novel approach to enhancing innate immunity against various pathogens. []
Synthesis Analysis

The synthesis of retrocyclin-1 involves solid-phase peptide synthesis techniques. The process typically employs a Perkin–Elmer Applied Biosystems synthesizer and utilizes prederivatized polyethylene glycol polystyrene arginine resin. The synthesis follows FastMoc chemistry with double coupling for all residues.

Key steps in the synthesis include:

  • Peptide Assembly: Peptides are assembled at a scale of 0.25 mmol.
  • Reduction: The crude peptide is reduced under nitrogen at 50°C for 15 hours using dithiothreitol in a guanidine hydrochloride solution, followed by quenching with glacial acetic acid.
  • Purification: The reduced peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a homogeneous product. Mass spectrometry confirms the correct folding and molecular weight of the synthesized retrocyclin-1 .
Molecular Structure Analysis

Retrocyclin-1 consists of 18 amino acids arranged in a cyclic structure formed by the head-to-tail linkage of two nonapeptides through peptide bonds. The peptide contains three intramolecular disulfide bonds that contribute to its stability and biological activity. The molecular structure can be characterized by:

  • Cysteine Residues: Three cysteine residues form disulfide bridges that stabilize the cyclic conformation.
  • Secondary Structure: Circular dichroism spectroscopy indicates that retrocyclin-1 predominantly adopts a β-sheet structure stabilized by these disulfide linkages .
Chemical Reactions Analysis

Retrocyclin-1 participates in several chemical interactions:

  • Antiviral Activity: It inhibits the formation of proviral DNA in HIV-infected cells by binding to the viral envelope glycoprotein gp41, preventing viral entry into host cells.
  • Bactericidal Action: Retrocyclin-1 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its circular nature enhances resistance to proteolytic degradation, allowing it to maintain activity in various biological environments .
Mechanism of Action

The mechanism of action of retrocyclin-1 primarily involves its interaction with viral components:

  • Binding to gp41: Retrocyclin-1 binds to the heptad repeat regions of gp41, inhibiting the six-helix bundle formation necessary for viral fusion with host cell membranes.
  • Prevention of Viral Entry: By blocking this critical step in the viral life cycle, retrocyclin-1 effectively prevents HIV from infecting target cells .
Physical and Chemical Properties Analysis

Retrocyclin-1 displays several notable physical and chemical properties:

  • Molecular Weight: Approximately 1942.5 Da as determined by mass spectrometry.
  • Stability: The cyclic structure offers increased stability against enzymatic degradation compared to linear peptides.
  • Solubility: Retrocyclin-1 is soluble in aqueous solutions, which is beneficial for its application in biological systems .
Applications

The potential applications of retrocyclin-1 are diverse:

  • Antiviral Therapeutics: Due to its efficacy against HIV, retrocyclin-1 is being explored as a candidate for microbicide formulations aimed at preventing sexual transmission of HIV.
  • Antimicrobial Agents: Its broad-spectrum antimicrobial properties make it suitable for developing new treatments against bacterial infections.
  • Research Tools: Retrocyclins serve as valuable tools in studying host-pathogen interactions and the mechanisms underlying viral entry and infection .
Evolutionary Biology and Genomic Context of Retrocyclin-1

Phylogenetic Origins of θ-Defensins in Primates

θ-Defensins represent a unique class of cyclic antimicrobial peptides exclusive to primates. Retrocyclin-1, a reconstructed human θ-defensin, originates from ancestral genes that were evolutionarily conserved in non-human primates but rendered nonfunctional in humans. Genomic analyses reveal that θ-defensins arose approximately 30-40 million years ago in the common ancestor of Old World monkeys and hominoids. This evolutionary timing coincides with the Alu retrotransposon amplification burst in ancestral primates, suggesting potential mechanistic links between retrotransposition events and defensin gene diversification [5] [7].

Rhesus macaques (Macaca mulatta) express functional θ-defensins (e.g., RTD-1–3) formed by head-to-tail ligation of two truncated α-defensin precursors. These peptides exhibit potent antimicrobial and antiviral properties, indicating their conserved role in primate innate immunity. The cyclic backbone—stabilized by three disulfide bonds—confers exceptional stability against proteolytic degradation, a key evolutionary adaptation for mucosal defense [1] [2].

Table 1: Phylogenetic Distribution of Functional θ-Defensins

Primate GroupFunctional θ-DefensinsGenomic Status
Old World Monkeys (Rhesus macaque)RTD-1, RTD-2, RTD-3Functional genes
Hominoids (Orangutan)Partially functional isoformsPartial pseudogenization
HumansNone expressedUniversal pseudogenization
New World MonkeysAbsentNo homologs detected

Pseudogenization of Human θ-Defensin Genes: Premature Termination Codon Analysis

Humans possess six θ-defensin pseudogenes (DEFT1–6) on chromosome 8p23.1, a locus densely populated with α- and β-defensin genes. The DEFT1 pseudogene (encoding Retrocyclin-1) contains a premature termination codon (PTC) at position 17 (C→T; Gln17→Stop) within its signal sequence exon, abolishing translation. This PTC is fixed in all human populations and is shared with chimpanzees and gorillas, indicating inactivation prior to the human-chimpanzee divergence (~6–7 million years ago) [3] [5].

Notably, the coding regions downstream of the PTC remain intact, with 89.4% nucleotide identity to functional rhesus θ-defensin genes. Transcriptomic studies confirm DEFT mRNA expression in human bone marrow, but translation fails due to the PTC. Experimental PTC "repair" via site-directed mutagenesis (⊗17Q) restores Retrocyclin-1 production in transfected human myeloid cells, confirming that contemporary human cells retain the machinery for θ-defensin post-translational cyclization [3].

Aminoglycosides (e.g., gentamicin) can induce translational read-through of the PTC in human epithelial cells and cervicovaginal tissues, yielding functional Retrocyclin-1 peptides. This read-through efficiency approaches ~15%, demonstrating the therapeutic potential of reactivating this dormant defense system [3].

Table 2: Characteristics of Human θ-Defensin Pseudogenes

PseudogeneChromosomal LocationPremature Stop Codon PositionSequence Identity vs. Rhesus
DEFT1 (Retrocyclin-1)8p23.1Exon 1 (C17T)89.4%
DEFT28p23.1Exon 188.1%
DEFT38p23.1Exon 186.7%
DEFT41p36.13Exon 184.9%
DEFT58p23.1Exon 187.2%
DEFT68p23.1Exon 185.6%

Comparative Genomics of Retrocyclin Orthologs in Non-Human Primates

Comparative analyses of primate genomes reveal species-specific patterns of θ-defensin evolution:

  • Old World Monkeys (Rhesus, Baboon): Retain intact DEFT genes with functional promoters and open reading frames. Rhesus θ-defensins (RTDs) are encoded by two genes (DEFT1, DEFT2) that generate three peptides via heterodimerization [1] [5].
  • Hominoids (Chimpanzee, Gorilla, Orangutan): Exhibit progressive pseudogenization. Orangutans retain one partially functional DEFT gene with a PTC in the signal sequence, while chimpanzees and gorillas share the human PTC at position 17. This pattern suggests independent pseudogenization events after the divergence of orangutans from the African great ape lineage [5] [8].
  • New World Monkeys (Marmoset): Lack DEFT homologs entirely, indicating θ-defensin emergence occurred after the platyrrhine-catarrhine split (~40 million years ago) [5].

Syntenic alignment of chromosome 8p23.1 across primates shows conserved genomic architecture, with DEFT genes embedded within defensin-rich clusters. However, humans and great apes exhibit unique endogenous retroviral (ERV) insertions near DEFT loci not found in Old World monkeys. These ERVs (e.g., CERV2/PTERV1) may have disrupted regulatory elements essential for θ-defensin expression [9].

Evolutionary Pressures and Conservation of Retrocyclin-Like Sequences

Despite pseudogenization, human retrocyclin-like sequences exhibit unexpectedly high conservation:

  • Purifying Selection: Coding regions of human DEFT pseudogenes show 3.5-fold lower nonsynonymous mutation rates (dN) than flanking noncoding sequences, suggesting evolutionary constraints to preserve peptide structure. This contrasts with typical pseudogenes, which accumulate mutations neutrally [4] [8].
  • Functional Relevance: Retrocyclin-1 binds HIV-1 gp120, CD4, and galactosylceramide with high affinity, blocking viral entry. Its lectin-like activity is conserved in synthetic and reactivated peptides, indicating preserved functional potential despite pseudogenization [1] [6].
  • Genomic Context: DEFT pseudogenes located within intragenic regions of chromosome 8 show higher conservation than the isolated DEFT4 on chromosome 1. This suggests genomic environment influences evolutionary trajectory, possibly via co-regulation with adjacent functional genes [4].

The paradoxical conservation of retrocyclin-like sequences may reflect their potential for ex vivo reactivation as a component of innate immunity. Additionally, retrocyclin-derived sequences have been co-opted in humans as regulatory RNAs or for novel protein functions, as evidenced by their transcription in bone marrow and interactions with immune receptors like MrgX2 on mast cells [6] [8].

Table 3: Evolutionary Metrics for Human θ-Defensin Pseudogenes

Selection ParameterDEFT1 (Retrocyclin-1)Typical Processed PseudogeneFunctional Gene
dN/dS ratio0.28~1.0<0.5
CpG site conservation78%20–40%75–90%
Transcript abundanceModerate (bone marrow)None/LowVariable

Properties

CAS Number

724760-19-4

Product Name

Retrocyclin-1

IUPAC Name

1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine

Molecular Formula

C74H128N30O18S6

Molecular Weight

1918.4 g/mol

InChI

InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1

InChI Key

HKPMSXLQWRKULW-QYJCGYSGSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.